2-Methyl-4-[(4-phenylpiperazin-1-yl)carbonyl]quinoline
Overview
Description
2-Methyl-4-[(4-phenylpiperazin-1-yl)carbonyl]quinoline is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a quinoline core substituted with a methyl group at the 2-position and a phenylpiperazine moiety at the 4-position. The unique structure of this compound allows it to interact with various biological targets, making it a potential candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(4-phenylpiperazin-1-yl)carbonyl]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions to form the quinoline ring. The phenylpiperazine moiety is then introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with 4-phenylpiperazine in the presence of a suitable base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(4-phenylpiperazin-1-yl)carbonyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.
Substitution: Nucleophilic substitution reactions can be performed to replace the phenylpiperazine moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: 4-phenylpiperazine, suitable bases like sodium hydride or potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional carbonyl or hydroxyl groups, while reduction can produce amine-substituted quinolines .
Scientific Research Applications
2-Methyl-4-[(4-phenylpiperazin-1-yl)carbonyl]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as Alzheimer’s and anxiety disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(4-phenylpiperazin-1-yl)carbonyl]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, studied for its acetylcholinesterase inhibitory activity.
2-(4-Phenylpiperazin-1-yl)-1H-benz[d]imidazole: Known for its anxiolytic activity.
LQFM182: A piperazine derivative with anti-inflammatory properties.
Uniqueness
2-Methyl-4-[(4-phenylpiperazin-1-yl)carbonyl]quinoline stands out due to its unique quinoline core, which provides additional sites for chemical modification and potential interactions with biological targets. This makes it a versatile compound for drug development and other scientific applications .
Properties
IUPAC Name |
(2-methylquinolin-4-yl)-(4-phenylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-16-15-19(18-9-5-6-10-20(18)22-16)21(25)24-13-11-23(12-14-24)17-7-3-2-4-8-17/h2-10,15H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGLGHFYVVOUEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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